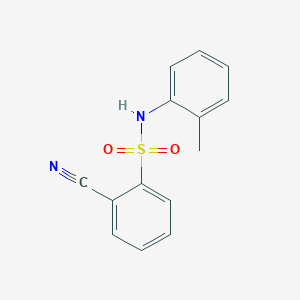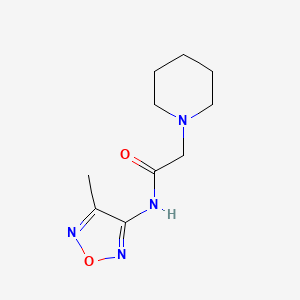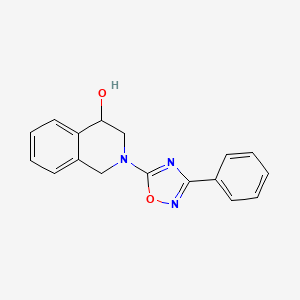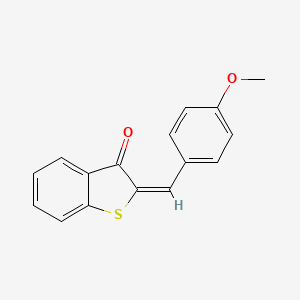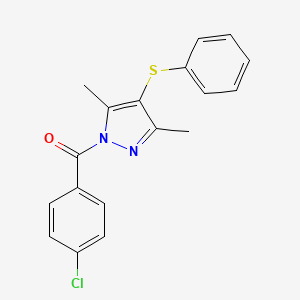![molecular formula C18H23N3O5 B5503703 4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)
4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related oxadiazole derivatives typically involves multi-step reactions, starting from specific phenyl or benzyl compounds, followed by condensation, cyclization, or nucleophilic substitution reactions. For example, compounds with similar structures have been synthesized through refluxing oxadiazole-thiol with chloroethyl morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and finally confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure is often confirmed through spectroscopic methods including NMR, IR, and Mass spectrometry, alongside X-ray crystallography which provides insights into the crystal system, lattice parameters, and molecular geometry of the synthesized compounds.
Chemical Reactions and Properties
These compounds engage in a variety of chemical reactions due to the presence of reactive functional groups. Their chemical properties are influenced by the substitution pattern on the oxadiazole ring and the presence of the morpholine moiety, which can lead to significant biological activities, including antimicrobial and antituberculosis effects (Mamatha S.V et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in various environments. These properties are often deduced from the compound's synthesis and structural characteristics.
Chemical Properties Analysis
Chemical properties like reactivity, stability, and biological activity are closely related to the compound's structure. For example, oxadiazole derivatives have shown promise in biological applications due to their structural features, including significant antimicrobial and antituberculosis activity, as demonstrated in studies of similar compounds (Mamatha S.V et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : The synthesis of similar morpholine derivatives involves techniques like refluxing, cyclization reactions, and reduction. These methods are crucial for creating specific molecular structures (Tan Bin, 2011).
- Characterization and Structural Analysis : Characterization using techniques like NMR, IR, and Mass spectral studies, and X-ray diffraction studies is essential for confirming the molecular structure of these compounds (Mamatha S.V et al., 2019).
Biological and Pharmacological Activities
- Antimicrobial and Antituberculosis Activity : Certain morpholine derivatives exhibit significant antimicrobial and anti-tuberculosis activities. For example, one study reported remarkable anti-TB activity with specific minimum inhibitory concentration (MIC) values (Mamatha S.V et al., 2019).
- Potential as Anticancer Agents : Some derivatives have been studied for their potential in treating cancer. For instance, indenopyrazoles derivatives showed promising antiproliferative activity toward human cancer cells (Hidemitsu Minegishi et al., 2015).
- Use in Photodynamic Therapy : Phthalocyanine derivatives possessing morpholinyl groups have been evaluated as potential agents for photodynamic therapy, particularly in treating cancer (M. Kucińska et al., 2015).
Material Science and Chemistry Applications
- Electron-Transporting Materials : Certain oxadiazole-based compounds have been utilized in organic light-emitting diodes (OLEDs) as electron-transporting materials, highlighting their significance in material science (Rong-hua Liu et al., 2015).
- Corrosion Inhibition : Derivatives like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been studied for their role as corrosion inhibitors, particularly in steel protection in sulfuric acid media (M. Bouklah et al., 2006).
Wirkmechanismus
Target of Action
Related compounds such as (3-ethoxy-4-methoxyphenyl)boronic acid and 3-Hydroxy-4-methoxyphenylacetic acid have been studied, suggesting that the compound might interact with similar targets
Biochemical Pathways
Related compounds have been implicated in various biochemical processes . For instance, protodeboronation of pinacol boronic esters, a process related to the compound’s structure, has been used in the formal synthesis of δ-®-coniceine and indolizidine 209B
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-3-25-15-12-13(4-5-14(15)23-2)18-19-16(26-20-18)6-7-17(22)21-8-10-24-11-9-21/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEUHQBLZLQKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)
![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)

